![molecular formula C10H20N2O B6332419 3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one CAS No. 1240570-02-8](/img/structure/B6332419.png)
3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one
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Overview
Description
“3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one” is a chemical compound with the molecular formula C10H20N2O . It is also known as "1-Butanone, 3-methyl-1-(2-methyl-1-piperazinyl)-" . The compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of “3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one” can be represented by the InChI code: 1S/C9H18N2O.ClH/c1-8(2)7-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H . This indicates the presence of a piperazine ring in the structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one” include a molecular weight of 206.72 . It is typically stored at room temperature . More specific properties like density, melting point, and boiling point were not found in the search results.Scientific Research Applications
Cancer Research and Tyrosine Kinase Inhibition
- Application : Researchers might explore whether 2-methyl-AP-237 or its derivatives exhibit tyrosine kinase inhibition properties, potentially impacting cancer therapy .
Immunology and T-Cell Activation
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s possible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.
Mode of Action
The exact mode of action of 3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one is currently unknown due to the lack of specific research on this compound. Based on its potential role in the synthesis of antidepressants , it might interact with its targets to modulate neurotransmitter levels, thereby influencing mood.
properties
IUPAC Name |
3-methyl-1-(2-methylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-4-11-7-9(12)3/h8-9,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSJGPYZBIIVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one |
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